N-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)benzamide
CAS No.: 946303-10-2
VCID: VC7499682
Molecular Formula: C21H22N4O2
Molecular Weight: 362.433
* For research use only. Not for human or veterinary use.

Description |
N-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)benzamide is a complex organic compound belonging to the benzamide class, which is known for its diverse pharmacological properties. This compound features a unique structure that incorporates a pyrimidine ring, often associated with various biological activities. It is classified under benzamides that contain pyrimidine moieties, which are significant in pharmaceuticals, particularly in treating conditions such as cancer, infections, and neurological disorders. Synthesis and Reaction ConditionsThe synthesis of N-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)benzamide typically involves several key steps, including the formation of the pyrimidine ring and its subsequent coupling with the benzamide moiety. Specific reaction conditions such as temperature, solvent choice, and catalysts can vary based on the desired yield and purity of the final product. Potential ApplicationsThis compound has potential applications in various scientific fields, particularly in medicinal chemistry and pharmaceutical research. Its unique structure suggests it could be explored for therapeutic uses, although specific applications would depend on further research and development. |
---|---|
CAS No. | 946303-10-2 |
Product Name | N-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)benzamide |
Molecular Formula | C21H22N4O2 |
Molecular Weight | 362.433 |
IUPAC Name | N-[4-[(2-methyl-6-propoxypyrimidin-4-yl)amino]phenyl]benzamide |
Standard InChI | InChI=1S/C21H22N4O2/c1-3-13-27-20-14-19(22-15(2)23-20)24-17-9-11-18(12-10-17)25-21(26)16-7-5-4-6-8-16/h4-12,14H,3,13H2,1-2H3,(H,25,26)(H,22,23,24) |
Standard InChIKey | JGMWABUZWUCXPO-UHFFFAOYSA-N |
SMILES | CCCOC1=NC(=NC(=C1)NC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3)C |
Solubility | not available |
PubChem Compound | 42474474 |
Last Modified | Aug 19 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume